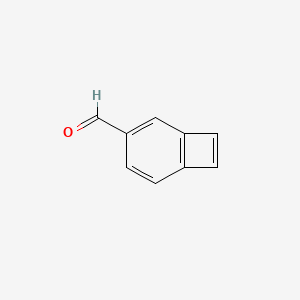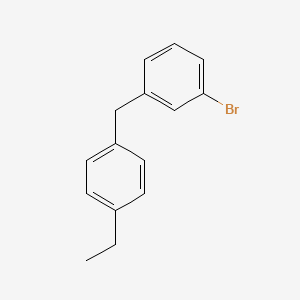
4-carboxaldehydebenzocyclobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-carboxaldehydebenzocyclobutene is a unique organic compound characterized by its bicyclic structure. This compound is notable for its conjugated system of double bonds, which imparts significant stability and reactivity. The presence of the carbaldehyde group at the third position adds to its chemical versatility, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde typically involves the use of tandem catalytic processes. One such method employs a rhodium (I) complex with a flexible NHC-based pincer ligand. This catalyst facilitates the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne . The reaction conditions are optimized to ensure high selectivity and yield.
Industrial Production Methods
While specific industrial production methods for bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde are not extensively documented, the principles of tandem catalysis and the use of rhodium-based catalysts are likely to be employed. These methods offer efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-carboxaldehydebenzocyclobutene undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines.
Major Products Formed
Oxidation: Bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carboxylic acid.
Reduction: Bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-carboxaldehydebenzocyclobutene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde involves its interaction with molecular targets through its conjugated double bonds and aldehyde group. These interactions can lead to the formation of reactive intermediates, which can further participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: Similar bicyclic structure but lacks the aldehyde group.
Bicyclo[4.2.0]octa-1,5,7-triene: Another bicyclic compound with a different arrangement of double bonds.
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
4-carboxaldehydebenzocyclobutene is unique due to the presence of the aldehyde group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its conjugated system of double bonds also contributes to its stability and reactivity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H6O |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde |
InChI |
InChI=1S/C9H6O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-6H |
InChI Key |
BULHORGGTPRJKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2-(3,4-dichlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B8768258.png)






![4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one](/img/structure/B8768306.png)

![Oxirane, [(2,3-dimethylphenoxy)methyl]-](/img/structure/B8768326.png)




